2'-Deoxy-2-methoxyadenosine
Overview
Description
2’-Deoxy-2-methoxyadenosine is a 2-substituted 2’-Deoxyadenosine . It is used in the synthesis of oligonucleotides . The molecular formula is C11H15N5O4, with an average mass of 281.268 Da .
Synthesis Analysis
The synthesis of 2’-Deoxy-2-methoxyadenosine and similar compounds often involves modifications within the sugar backbone of nucleoside analogs . The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighboring-group participation mechanism .Molecular Structure Analysis
The molecular structure of 2’-Deoxy-2-methoxyadenosine consists of 11 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, and 4 oxygen atoms .Scientific Research Applications
Watson-Crick Base-Pairing and Mutagenesis : 2'-Deoxy-2-methoxyadenosine can form Watson-Crick base pairs with thymine residues, similar to unmodified adenine. This finding is significant in understanding the structural basis of genetic mutations in damaged DNA. It suggests that 2'-Deoxy-2-methoxyadenosine can present two alternate faces for base-pairing, contributing to pyrimidine transition mutagenesis (Chatake et al., 1999).
Effects on Crystal Structure : The crystal structure of a DNA dodecamer containing 2'-Deoxy-2-methoxyadenosine shows that its inclusion does not significantly affect the overall DNA conformation, maintaining a standard B-form duplex. This study contributes to our understanding of how DNA structure is maintained even with modified nucleosides (Chatake et al., 1999).
Role in DNA Replication and Mutagenicity : Another study revealed that 2'-Deoxy-2-methoxyadenosine forms a base-pair with 2'-deoxycytidine in a B-DNA duplex, mimicking a guanine base. This ability to mimic a guanine base suggests its potential role in misincorporation during DNA replication, leading to genetic mutations (Chatake et al., 1999).
Synthesis and Hydrolysis Studies : The synthesis of various adenosine derivatives, including 2'-Deoxy-2-methoxyadenosine, and their glycosidic hydrolysis have been explored. These studies provide insights into the chemical stability and reactivity of these modified nucleosides, which are important for understanding their biological roles and potential applications (Fujii et al., 1994).
Base Pairing Properties in Damaged DNA : Research has shown that 2'-Deoxy-2-methoxyadenosine in damaged DNA can form Watson-Crick type pairing with both thymine and cytosine bases. This dual pairing ability is significant in understanding the mutation mechanisms involving oxyamine-modified DNA (Chatake et al., 1999).
Future Directions
properties
IUPAC Name |
(2R,3S,5R)-5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-19-11-14-9(12)8-10(15-11)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRICISHTIAZJG-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437626 | |
Record name | 2'-Deoxy-2-methoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,5R)-5-(6-Amino-2-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | |
CAS RN |
24757-70-8 | |
Record name | 2-Methoxy-2'-deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024757708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-2-methoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHOXY-2'-DEOXYADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAM4X9P3JV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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